Superior ERK Pathway Potency: AC177 Outperforms AC183 and AC224 in Orthogonal Phosphorylation Assay
In a TR-FRET-based ERK phosphorylation assay using CHO-GPR139 cells, AC177 demonstrated an EC₅₀ of 0.022 μM, which is 1.8-fold more potent than AC183 (EC₅₀ = 0.039 μM) and 1.4-fold more potent than AC224 (EC₅₀ = 0.031 μM) [1]. Additionally, AC177 achieved a higher maximal response (Emax = 79.10 ± 3.19% relative to FBS control) compared to AC183 (64.38 ± 5.28%) and AC224 (69.37 ± 8.01%), indicating both greater potency and greater efficacy in this therapeutically relevant signaling pathway [1].
| Evidence Dimension | ERK phosphorylation assay potency and efficacy |
|---|---|
| Target Compound Data | EC₅₀ = 0.022 μM; pEC₅₀ = 7.65 ± 0.13; Emax = 79.10 ± 3.19% (n=5) |
| Comparator Or Baseline | AC183: EC₅₀ = 0.039 μM, pEC₅₀ = 7.41 ± 0.25, Emax = 64.38 ± 5.28% (n=5); AC224: EC₅₀ = 0.031 μM, pEC₅₀ = 7.51 ± 0.28, Emax = 69.37 ± 8.01% (n=3) |
| Quantified Difference | 1.8-fold lower EC₅₀ vs. AC183; 1.4-fold lower EC₅₀ vs. AC224; 14.7 percentage-point higher Emax vs. AC183 |
| Conditions | CHO-GPR139 stable cells; TR-FRET ERK phosphorylation assay; data from Table 2 of Jensen et al. 2019 |
Why This Matters
Higher potency translates directly to lower compound consumption per experiment, while higher Emax ensures robust signal window, reducing false negatives in screening campaigns.
- [1] Jensen T, et al. Identification of a novel scaffold for a small molecule GPR139 receptor agonist. Sci Rep. 2019;9:3802. Table 2. doi:10.1038/s41598-019-40085-9. View Source
